2,6-Dibromo-4-methoxybenzoic acid
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Overview
Description
2,6-Dibromo-4-methoxybenzoic acid is an organic compound characterized by the presence of two bromine atoms and a methoxy group attached to a benzoic acid core. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromo-4-methoxybenzoic acid typically involves the bromination of 4-methoxybenzoic acid. This can be achieved through a decarboxylative bromination process, which is a transition-metal-free method. The reaction involves the use of bromine in the presence of a silver salt, resulting in the substitution of the carboxyl group with a bromine atom .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing efficient and cost-effective methods to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dibromo-4-methoxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine atoms or the methoxy group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under basic conditions to facilitate substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed to oxidize the methoxy group or the aromatic ring.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the bromine atoms.
Scientific Research Applications
2,6-Dibromo-4-methoxybenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex aromatic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,6-Dibromo-4-methoxybenzoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atoms and the methoxy group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. Specific pathways and targets may vary depending on the application and the derivatives used.
Comparison with Similar Compounds
4-Methoxybenzoic Acid: Lacks the bromine atoms, resulting in different reactivity and applications.
2,6-Difluoro-4-methoxybenzoic Acid: Contains fluorine atoms instead of bromine, leading to variations in chemical behavior and biological activity.
Uniqueness: 2,6-Dibromo-4-methoxybenzoic acid is unique due to the presence of two bromine atoms, which significantly influence its chemical properties and reactivity. This makes it a valuable compound in various synthetic and research applications.
Properties
Molecular Formula |
C8H6Br2O3 |
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Molecular Weight |
309.94 g/mol |
IUPAC Name |
2,6-dibromo-4-methoxybenzoic acid |
InChI |
InChI=1S/C8H6Br2O3/c1-13-4-2-5(9)7(8(11)12)6(10)3-4/h2-3H,1H3,(H,11,12) |
InChI Key |
IMVJCPGRBVNZRO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)Br)C(=O)O)Br |
Origin of Product |
United States |
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